
Chlorprothixene lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorprothixene lactate is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound exerts its effects by blocking various receptors in the brain, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors .
Méthodes De Préparation
The preparation of chlorprothixene lactate involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to yield chlorprothixene . Industrial production methods often involve the use of auxiliary materials such as starch and sucrose to improve the moldability and dissolution rate of the final product .
Analyse Des Réactions Chimiques
Chlorprothixene lactate undergoes various chemical reactions, including:
Oxidation: Chlorprothixene can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert chlorprothixene to its corresponding reduced forms.
Substitution: Chlorprothixene can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chlorprothixene lactate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: this compound is used in research to understand the effects of antipsychotic drugs on various biological systems.
Mécanisme D'action
Chlorprothixene lactate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychotic disorders by decreasing the release of hypothalamic and hypophyseal hormones . Additionally, this compound affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Chlorprothixene lactate is structurally related to other thioxanthene derivatives such as chlorpromazine. While both compounds share similar antipsychotic properties, this compound has a lower antipsychotic potency compared to chlorpromazine . this compound has demonstrated antiemetic effects and is used in the treatment of nervous, mental, and emotional conditions . Other similar compounds include flupenthixol and thiothixene, which also belong to the thioxanthene class and exhibit antipsychotic properties .
Propriétés
Numéro CAS |
325124-87-6 |
|---|---|
Formule moléculaire |
C21H24ClNO3S |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H18ClNS.C3H6O3/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(4)3(5)6/h3-4,6-10,12H,5,11H2,1-2H3;2,4H,1H3,(H,5,6)/b14-7-; |
Clé InChI |
ADFVBGPZUBEEQW-KIUKIJHYSA-N |
SMILES isomérique |
CC(C(=O)O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
CC(C(=O)O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
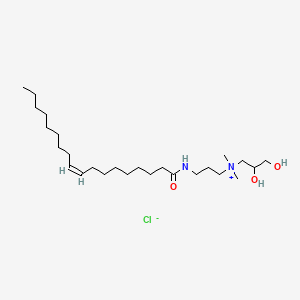
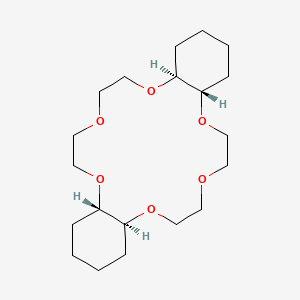
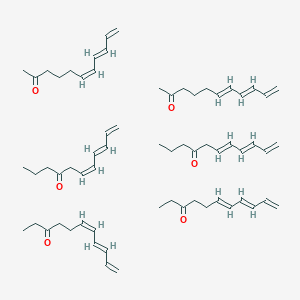
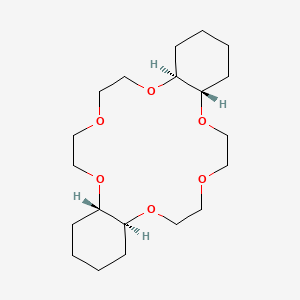
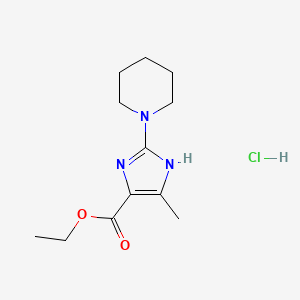


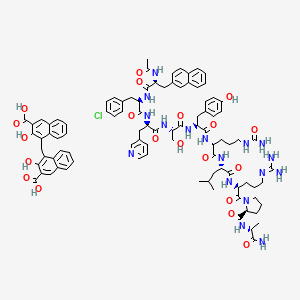

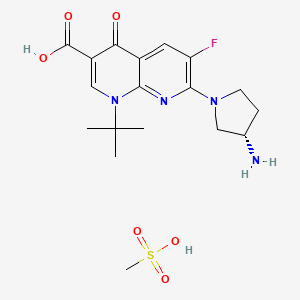
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
